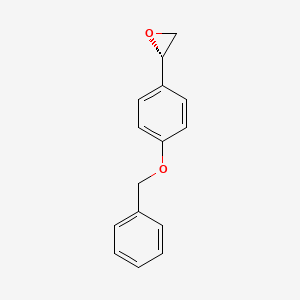

(R)-2-(4-benzyloxyphenyl)oxirane

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2R)-2-(4-phenylmethoxyphenyl)oxirane |

InChI |

InChI=1S/C15H14O2/c1-2-4-12(5-3-1)10-16-14-8-6-13(7-9-14)15-11-17-15/h1-9,15H,10-11H2/t15-/m0/s1 |

InChI Key |

KTFPWENWGCSNHE-HNNXBMFYSA-N |

Isomeric SMILES |

C1[C@H](O1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Cooperative Catalysis:some of the Most Effective Catalytic Systems Employ a Cooperative Mechanism Where Two or More Catalytic Species Work in Concert. for Instance, a Bimetallic Catalyst Might Feature One Metal Center Acting As a Lewis Acid to Activate the Epoxide, While a Second Metal Center Delivers the Nucleophile.nih.govthis Cooperative Activation Can Lead to Significantly Enhanced Reactivity and Enantioselectivity Compared to Monometallic Systems.

The design of new catalytic systems for (R)-2-(4-benzyloxyphenyl)oxirane will likely build upon these principles. The bulky benzyloxyphenyl group presents both a challenge and an opportunity for catalyst design. The catalyst must be able to accommodate this steric bulk while still effectively differentiating between the two enantiotopic faces of the epoxide ring. Future research may focus on the development of catalysts with tunable steric and electronic properties to achieve optimal performance in the asymmetric transformations of this and related chiral epoxides.

Applications of R 2 4 Benzyloxyphenyl Oxirane As a Chiral Synthon in Complex Molecule Synthesis

Pharmaceuticals and Bioactive Molecules

The inherent chirality and reactivity of (R)-2-(4-benzyloxyphenyl)oxirane make it an ideal starting point for the synthesis of various pharmaceutical agents. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups with predictable stereochemical outcomes, which is paramount for biological activity.

Synthesis of Chiral Intermediates for Therapeutic Agents

This compound is a key precursor for producing chiral intermediates that form the backbone of numerous therapeutic drugs, including beta-blockers and anticancer agents.

Beta-Blockers: Many beta-blockers, a class of drugs used to manage cardiovascular diseases, contain a (S)-1-aryloxy-3-amino-2-propanol core. rsc.org The synthesis of the enantiomerically pure (S)-isomer is crucial as the therapeutic activity often resides in one enantiomer, while the other may be inactive or contribute to side effects. researchgate.net The (R)-configuration of the starting oxirane is essential for obtaining the desired (S)-configuration in the final drug product through a nucleophilic ring-opening mechanism that proceeds with inversion of stereochemistry.

A common strategy involves the reaction of a phenol (B47542) with an (R)-epoxide. For instance, the synthesis of the widely used beta-blocker (S)-Atenolol can be achieved by reacting 2-(4-hydroxyphenyl)acetamide with an (R)-epoxide precursor like (R)-epichlorohydrin. nih.govgoogle.com In this context, this compound serves as a protected, advanced intermediate. The benzyl (B1604629) group prevents the phenolic hydroxyl from undergoing undesired side reactions, and it can be readily removed in a later synthetic step. The reaction sequence typically involves the ring-opening of the epoxide with an amine, such as isopropylamine, to introduce the amino group and form the chiral amino alcohol side chain. nih.govnih.gov

| Starting Epoxide | Nucleophile | Resulting Intermediate Core | Target Drug Class | Reference |

|---|---|---|---|---|

| This compound (or related) | Isopropylamine | (S)-1-(4-benzyloxyphenoxy)-3-(isopropylamino)propan-2-ol | Beta-Blockers (e.g., Atenolol) | nih.govnih.gov |

| (R)-epichlorohydrin | 4-Hydroxyphenyl acetamide | (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide | Beta-Blockers (e.g., Atenolol) | nih.govgoogle.com |

| 2-((2-cyclopentylphenoxy)methyl)oxirane | tert-Butylamine | 1-tert-butylamino-3-(2-cyclopentylphenoxy)propan-2-ol | Beta-Blockers (e.g., Penbutolol) | nih.gov |

Anticancer Drugs: The utility of this compound extends to the synthesis of complex molecules with anticancer properties. A notable example is its application in the synthesis of intermediates for selective estrogen receptor modulators (SERMs) like Lasofoxifene. researchgate.net SERMs are used in the treatment and prevention of hormone-receptor-positive breast cancer.

In a synthetic route towards a key precursor of Lasofoxifene, a related compound, 1-(4-benzyloxyphenyl)-6-methoxy-3,4-dihydronaphthalene, undergoes quantitative epoxidation to yield 7b-[4-(benzyloxy)phenyl]-5-methoxy-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene. researchgate.net This epoxide intermediate, which incorporates the core "(benzyloxy)phenyl)oxirane" structure, is then isomerized to a tetralone. This tetralone is a crucial building block that is further elaborated to construct the final complex structure of the drug. researchgate.net The benzyloxy group is again a key protecting group in this multi-step synthesis.

While direct synthetic routes for antivirals using this compound are not prominently documented, the chiral amino alcohol and diol motifs derived from it are common structural features in many antiviral agents, including HIV protease inhibitors. nih.gov The versatility of this synthon suggests its potential as a building block in the development of new antiviral compounds.

Precursors for Drug Discovery and Lead Optimization

In the early stages of drug discovery, generating a library of structurally diverse yet related molecules is crucial for identifying promising lead compounds and optimizing their properties. This compound is an excellent scaffold for this purpose. The epoxide ring can be opened by a wide variety of nucleophiles (amines, thiols, alcohols, etc.), allowing for the systematic introduction of different side chains.

Natural Product Synthesis

The synthesis of natural products, which often possess complex, stereochemically rich architectures, represents a significant challenge in organic chemistry. Chiral epoxides are fundamental building blocks in many total synthesis campaigns. The (R)-2-(benzyloxy) moiety is a structural feature found in some natural products, and epoxide intermediates are frequently used to set key stereocenters.

For instance, the total synthesis of the grayanane natural product, principinol D, involves a sequence starting from a chiral alcohol that is converted into an epoxide intermediate to establish the correct stereochemistry. nih.gov Similarly, the synthesis of benzofuran-containing natural products has utilized 2-methoxychalcone epoxide as a key intermediate that undergoes rearrangement and cyclization. rsc.org

Although a direct total synthesis of a natural product employing this compound as the starting material is not widely reported in the literature, its structural motifs are highly relevant. The combination of the chiral epoxide and the benzyloxyphenyl group makes it a theoretically valuable precursor for natural products containing a substituted phenyl ether and a chiral side chain, such as certain lignans (B1203133) or flavonoids. Its application in this field remains an area with potential for future exploration.

Agrochemicals and Specialty Chemicals

The principles that make this compound valuable in pharmaceuticals also apply to the development of modern agrochemicals, where stereochemistry can play a critical role in biological activity and environmental safety. Many fungicides and herbicides derive their efficacy from specific interactions with biological targets, which are often stereoselective.

For example, the synthesis of the triazole fungicide Difenoconazole involves an oxirane intermediate, specifically 2-[2-chloro-4-(4-chlorophenoxy)-phenyl]oxirane. This highlights the importance of the phenoxy-oxirane scaffold in creating potent agrochemicals. Similarly, herbicidal compounds of the 2-(4-aryloxyphenoxy)propionamide class, which are important for controlling grass weeds, are synthesized from chiral precursors to ensure activity against the target enzymes.

Future Research Directions and Emerging Paradigms in Chiral Oxirane Chemistry

Innovations in Asymmetric Catalysis for Aryl Epoxide Synthesis

The synthesis of enantiomerically pure aryl epoxides remains a central theme in organic chemistry. annualreviews.org Both biocatalytic and chemo-catalytic approaches have been successfully industrialized, but the quest for greater efficiency, selectivity, and sustainability continues to fuel new research. researchgate.netconsensus.app

Biocatalysis offers an environmentally friendly alternative to traditional chemical methods, often operating under mild conditions with high selectivity. researchgate.netepa.gov Enzymes such as monooxygenases, peroxidases, and epoxide hydrolases are key players in the synthesis of chiral epoxides. researchgate.netresearchgate.net However, naturally occurring enzymes are not always optimal for industrial applications, necessitating engineering to enhance their stability, activity, and enantioselectivity. mdpi.com

Directed evolution has emerged as a powerful technique to tailor enzymes for specific purposes. fredhutch.orgnobelprize.org This process mimics natural evolution by introducing mutations and screening for variants with improved properties. For instance, an epoxide hydrolase (EH) from Aspergillus niger with low initial enantioselectivity (E = 4.6) in the resolution of glycidyl (B131873) phenyl ether was subjected to a single round of error-prone PCR. This resulted in a mutant with more than doubled enantioselectivity (E = 10.8), demonstrating the power of this approach to rapidly generate improved biocatalysts. researchgate.net

Future efforts will focus on combining rational design with directed evolution. researchgate.net Strategies like the Combinatorial Active-Site Saturation Test (CAST) can create small, high-quality mutant libraries, increasing the efficiency of finding superior enzyme variants. researchgate.net As our understanding of enzyme structure and function deepens, these sophisticated protein engineering techniques will yield biocatalysts capable of producing complex aryl epoxides like (R)-2-(4-benzyloxyphenyl)oxirane with near-perfect selectivity and efficiency. nobelprize.org

Table 1: Examples of Enzyme Engineering Strategies for Epoxide Hydrolases

| Strategy | Target Enzyme/Reaction | Outcome | Reference |

| Directed Evolution (epPCR) | Aspergillus niger EH / Kinetic resolution of glycidyl phenyl ether | Enantioselectivity (E value) increased from 4.6 to 10.8 | researchgate.net |

| Directed Evolution | Cytochrome P411 | Shifted catalytic activity from azide (B81097) reduction to efficient nitrene transfer | nobelprize.org |

| Structure-Guided Mutagenesis | Phaseolus vulgaris EH (PvEH1) / Resolution of o-methylphenyl glycidyl ether | Improved activity and enantioselectivity | researchgate.net |

This table is interactive. Click on headers to sort.

While biocatalysis offers green advantages, chemo-catalysis remains a cornerstone of epoxide synthesis. researchgate.net Future research is directed towards creating catalytic systems that are not only highly efficient and selective but also sustainable. A major focus is the use of environmentally benign oxidants, with hydrogen peroxide being a prime candidate. rsc.org

Significant progress has been made in developing both metal-based and organocatalytic systems for asymmetric epoxidation. rsc.orgnih.gov Organocatalysts, such as chiral phosphoric acids and amino-thioureas, have proven effective in promoting a variety of enantioselective transformations of epoxides. nih.gov Novel ligands, like those based on the inherently chiral allene (B1206475) framework, are also being explored. C₂-symmetric allene-containing bisphosphine oxides have shown high enantioselectivity in the addition of SiCl₄ to meso-epoxides, suggesting that allenes could be a new platform for asymmetric catalyst development. nih.gov

For aryl epoxides, palladium-catalyzed asymmetric annulation reactions are being developed. For example, the reaction between aryl iodides and racemic epoxides using a chiral norbornene cocatalyst has shown promise for synthesizing valuable dihydrobenzofuran structures. nih.gov Furthermore, the development of recyclable catalysts is a key aspect of sustainability. Efficient, low-toxicity zinc-based catalysts have been developed for the cycloaddition of CO₂ to epoxides at atmospheric pressure, which can be recovered and reused multiple times without significant loss of activity. rsc.org

Exploration of New Reactivity Modes and Transformations

The high reactivity of the strained oxirane ring makes it a versatile intermediate for accessing a wide array of functionalized molecules. researchgate.netnih.gov Research is continuously uncovering new ways to harness this reactivity. Organocatalysts are at the forefront of this exploration, enabling transformations such as direct nucleophilic attack, base-catalyzed β-eliminations, and Brønsted acid-catalyzed 1,2-rearrangements. nih.gov These methods provide access to valuable enantioenriched 1,2-functionalized alcohols and other important chemical entities. nih.govresearchgate.net

One emerging strategy is the use of dual-activation catalysis, where the organocatalyst activates both the epoxide and the nucleophile. nih.govresearchgate.net This approach has been successful in various asymmetric ring-opening reactions and holds potential for tackling more complex transformations. nih.gov Computational studies are also playing a crucial role in understanding and predicting the regioselectivity of epoxide ring-opening reactions under different conditions (acidic vs. basic), which is critical for controlling reaction outcomes. researchgate.net For example, quantum chemical analysis can reveal the interplay of physical factors that govern whether a reaction proceeds via an SN1-like or SN2 pathway, guiding the experimental design for desired regioselectivity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Several studies have demonstrated the power of ML in predicting sites of metabolism, including epoxidation. nih.govnih.gov Deep convolution networks have been trained on hundreds of epoxidation reactions to identify potential sites of epoxidation (SOEs) on drug-like molecules with high accuracy. nih.gov These models can distinguish between epoxidation and other oxidative reactions like hydroxylation, providing crucial information for designing molecules that avoid the formation of reactive metabolites. nih.gov

Beyond prediction, ML is being used to guide the development of new reactions. Generative AI models can design novel ligands for catalysts, which can then be tested experimentally. rsc.org This synergy between computational prediction and wet-lab validation accelerates the discovery of new and more effective catalytic systems. eurekalert.orgrsc.org As more high-quality experimental data becomes available, these predictive models will become increasingly accurate, streamlining the synthesis of target molecules like this compound. youtube.com

Table 2: Applications of AI/ML in Epoxide Chemistry

| AI/ML Application | Specific Task | Key Finding/Model Performance | Reference |

| Deep Learning | Prediction of epoxidation sites (SOEs) | Identified SOEs with 94.9% AUC performance. | nih.gov |

| Bayesian-like Algorithm | Prediction of epoxide metabolites | Average invariant accuracy of prediction (AUC) of 0.9. | nih.gov |

| Composite ML Method | Prediction of reaction enantioselectivity | Accurately predicts enantioselectivity by training on reaction data. | nih.gov |

| Generative AI / Transfer Learning | Design of novel chiral ligands | Generated novel ligands with high validity; predictions agreed with experimental validation. | rsc.org |

This table is interactive. Click on headers to sort.

Development of Continuous Flow Processes for Chiral Epoxide Production

Flow chemistry is a paradigm shift in chemical manufacturing, offering safer, more efficient, and scalable processes compared to traditional batch methods. chemh.comneuroquantology.com For the production of fine chemicals and active pharmaceutical ingredients (APIs) like chiral epoxides, continuous flow synthesis provides numerous advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents. chemh.comnih.govresearchgate.net

The synthesis of epoxides has been successfully translated to continuous flow systems. researchgate.net For instance, a telescoped continuous flow process has been developed for the enantioselective synthesis of chiral epoxy alcohols, key intermediates for several pharmaceuticals. acs.org This process uses an immobilized organocatalyst for the key asymmetric step, followed by epoxidation in a simple coil reactor, achieving high yields and enantiocontrol without the need for intermediate purification. acs.org The integration of biocatalysis with flow technology is also a promising area, combining the high selectivity of enzymes with the efficiency of continuous processing. researchgate.netmdpi.com

Future developments will focus on creating fully automated, multi-step flow syntheses that integrate reaction, separation, and analysis in a single, continuous operation. researchgate.netacs.org This will significantly shorten production times and reduce waste, making the synthesis of complex molecules like this compound more sustainable and cost-effective. chemh.comacs.org

Exploration of New Materials Applications Derived from Aryl Oxiranes

Aryl oxiranes are not only valuable intermediates in fine chemical synthesis but also important monomers for creating advanced materials. The polymerization of epoxides leads to the formation of polyethers, which have a wide range of applications. wikipedia.org For example, propylene (B89431) oxide is a key component in the production of polyurethanes and polypropylene (B1209903) glycol. mt.com

The ring-opening copolymerization (ROCOP) of epoxides with other monomers, such as carbon dioxide (CO₂) or cyclic anhydrides, is a particularly promising route to new functional polymers like polycarbonates and polyesters. acs.orgfrontiersin.org These materials can have tailored properties and are often biodegradable, making them attractive for biomedical applications. frontiersin.orgacs.org For instance, triblock polycarbonates synthesized from the sequential ROCOP of different epoxides can be functionalized and self-assemble into micelles for drug delivery applications. frontiersin.org

Future research will focus on designing catalysts that allow for precise control over polymer architecture and properties. Computation-guided catalyst design is being used to develop bimetallic catalysts that exhibit unprecedented enantioselectivity in the resolution copolymerization of racemic epoxides and CO₂, leading to highly isotactic polycarbonates. acs.org The exploration of aryl oxiranes like this compound as monomers will open avenues to new polymers with unique optical, thermal, and electronic properties, expanding their application into the realm of high-performance materials. researchgate.net

Q & A

Q. What are the established synthetic routes for (R)-2-(4-benzyloxyphenyl)oxirane, and how can reaction conditions be optimized for enantiomeric purity?

Answer: The synthesis typically involves epoxidation of 4-benzyloxystyrene derivatives. A common method employs Sharpless asymmetric epoxidation using titanium tetraisopropoxide, a chiral tartrate ligand, and tert-butyl hydroperoxide (TBHP) to achieve high enantioselectivity . Key parameters for optimization include:

- Temperature : Lower temperatures (0–5°C) enhance stereochemical control.

- Catalyst loading : 10–15 mol% titanium tetraisopropoxide ensures sufficient reactivity.

- Solvent : Anhydrous dichloromethane minimizes side reactions.

Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) yields enantiomeric excess (ee) >95% .

Q. How can the structural and stereochemical integrity of this compound be validated?

Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Epoxide protons appear as doublets of doublets (δ 3.2–3.8 ppm, J = 4–5 Hz) .

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to confirm ee >95% .

- Polarimetry : Specific rotation ([α]D) should align with literature values for the (R)-enantiomer (e.g., [α]D = +15° to +20° in CHCl₃) .

Q. What analytical methods are suitable for quantifying oxirane content in complex mixtures?

Answer:

- FTIR-ATR : The oxirane ring’s asymmetric stretching vibration (~850 cm⁻¹) provides a linear calibration curve (r² = 0.995) for quantification .

- Titration : Use hydrobromic acid in acetic acid to titrate epoxide groups, validated against FTIR data .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzyloxy group influence epoxidation kinetics?

Answer: Electron-donating groups (e.g., -OCH₃) increase reaction rates by stabilizing transition states via resonance. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a Hammett ρ value of -1.2 for substituted styrenes, indicating electrophilic epoxidation mechanisms . Computational DFT models (B3LYP/6-31G*) corroborate these findings, showing lower activation barriers for electron-rich substrates .

Q. How can discrepancies in enantiomeric excess measurements between HPLC and polarimetry be resolved?

Answer: Discrepancies arise from:

Q. What strategies mitigate racemization during scale-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.